
3-Amino-6-phenylhexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-phenylhexanoic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of hexanoic acid, featuring an amino group at the third position and a phenyl group at the sixth position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylhexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-phenylhexanoic acid.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 6-phenylhexanoic acid.
Catalytic Reactions: Use of catalysts to enhance the efficiency of the amination process.
Purification: Multiple purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-phenylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Amino-6-phenylhexanoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-6-phenylhexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, leading to modifications in their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanoic Acid: A precursor in the synthesis of 3-Amino-6-phenylhexanoic acid hydrochloride.
3-Aminohexanoic Acid: Similar structure but lacks the phenyl group.
6-Amino-6-phenylhexanoic Acid: Similar structure but with the amino group at the sixth position.
Uniqueness
This compound is unique due to the specific positioning of the amino and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-amino-6-phenylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H |
InChI Key |
UXMQLSYEMIOCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


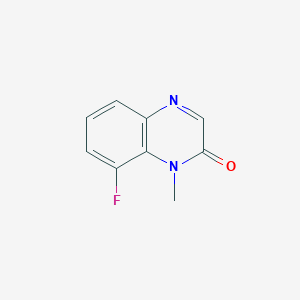

![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
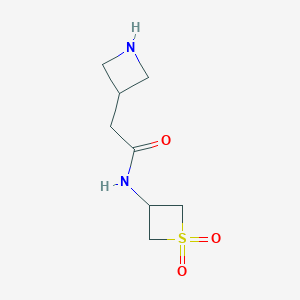
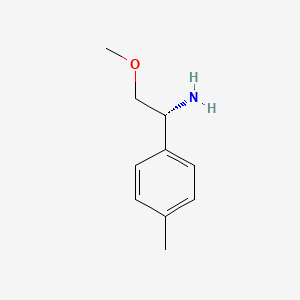
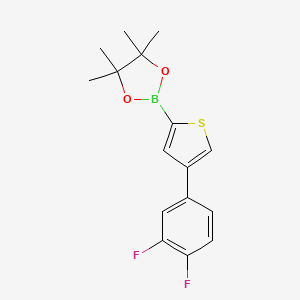
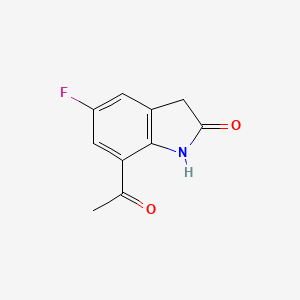
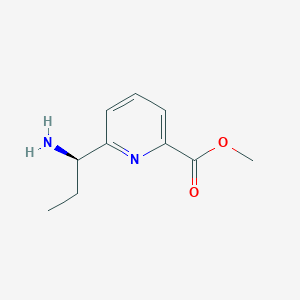

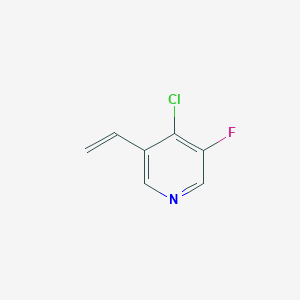
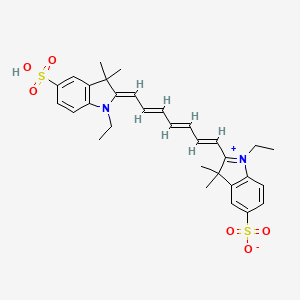
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)


